molecular formula C8H5F2NO B1366483 3,3-Difluoroindolin-2-one CAS No. 197067-27-9

3,3-Difluoroindolin-2-one

Cat. No.: B1366483
CAS No.: 197067-27-9
M. Wt: 169.13 g/mol
InChI Key: AORVPBLZSJVLCI-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,3-Difluoroindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes due to the presence of fluorine atoms, which enhance its binding affinity and stability . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Akt, MAPK, and NF-κB signaling pathways, which are vital for cell survival and proliferation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The fluorine atoms in the compound enhance its binding affinity, making it a potent inhibitor of certain enzymes . Furthermore, this compound can modulate gene expression by interacting with DNA and RNA, thereby influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 3,3-Difluoroindolin-2-one can be achieved through various methods. One common synthetic route involves the reaction of appropriately substituted isatin derivatives with diethylaminosulfur trifluoride (DAST) . Another method includes the use of Selectfluor as an electrophilic fluorinating reagent, which allows for the regioselective difluorination of indoles at the C3 carbon site . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.

Chemical Reactions Analysis

3,3-Difluoroindolin-2-one undergoes several types of chemical reactions, including:

Major products formed from these reactions include 3,3-difluoroindolines and various substituted indoles, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

3,3-difluoro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORVPBLZSJVLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415835
Record name 3,3-Difluoroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197067-27-9
Record name 3,3-Difluoroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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